2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . Another approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the pyrrolopyrimidine ring .
Scientific Research Applications
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a competitive inhibitor of purine nucleoside phosphorylase, which is crucial for T-cell function . This inhibition leads to selective cytotoxicity towards T-cells, making it a potential therapeutic agent for T-cell related diseases .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,7-dihydro-5-iodo-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one: This compound is a purine nucleoside analog with anticancer properties.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Uniqueness
What sets 2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one apart is its specific inhibition of purine nucleoside phosphorylase and its selective cytotoxicity towards T-cells . This makes it a unique candidate for targeted immunosuppressive therapies.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-3H,(H3,7,9,10,11) |
InChI Key |
LKXPOMQRCXRZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1N=C(NC2=O)N |
Origin of Product |
United States |
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